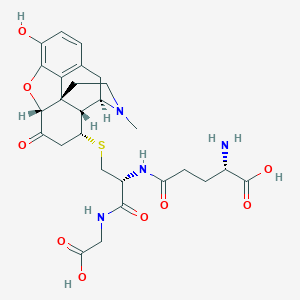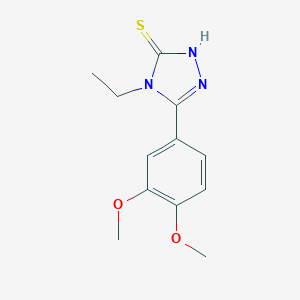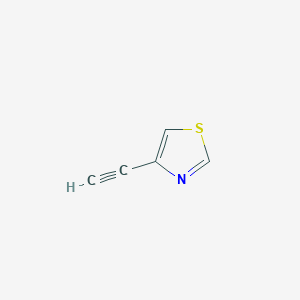
Thiazole, 4-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Thiazole, 4-ethynyl-” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of hydrazonoyl halides . For instance, a new series of thiazole-linked thioureas with aromatic and aliphatic side chains were synthesized using a one-pot three-component strategy .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives undergo various reactions. For instance, thiazoles can undergo mercuration in the presence of mercury acetate, diazo coupling to produce colored dyes by combining with diazonium salts, and condensation reactions with aromatic aldehydes to generate heterocycles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to exhibit significant antioxidant activity . They have been evaluated for chain-breaking antioxidant effect (radical scavenging and reducing abilities assays) and for preventive antioxidant effect with metal chelating assay .
Anti-inflammatory Activity
Thiazole compounds have been reported to possess anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties . They have been used in the development of antimicrobial drugs such as sulfathiazole .
Antiviral Activity
Thiazole derivatives have been used in the development of antiviral drugs . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring .
Anticancer Activity
Thiazole compounds have been used in the development of anticancer drugs . For instance, Tiazofurin, an antineoplastic drug, contains a thiazole ring . Additionally, novel compounds such as (Z)-2- (((E)-4- (trifluoromethyl) benzylidene) hydrazono)-2,3-dihydrothiazole, which belong to thiosemicarbazones and thiazoles, have been synthesized for the treatment of cancer .
Antidiabetic Activity
Thiazole derivatives have been found to possess antidiabetic properties . They have been used in the development of drugs for the treatment of diabetes .
Wirkmechanismus
Target of Action
Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Thiazole derivatives have been shown to have significant biological activity against various bacteria and pathogens .
Mode of Action
Thiazole derivatives have been shown to have significant biological activity, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been shown to have significant biological activity, suggesting that they may affect a variety of biochemical pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been shown to have significant biological activity, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Thiazole, 4-ethynyl- may have a wide range of molecular and cellular effects.
Action Environment
The solubility properties of thiazole may influence its action in different environments
Safety and Hazards
Zukünftige Richtungen
Thiazole derivatives have a wide range of medicinal and biological properties, making them promising candidates for the development of new drugs . For instance, some thiazole derivatives have shown potent antimicrobial activity, suggesting that they could serve as good lead compounds for further optimization and development of newer antimicrobial agents .
Eigenschaften
IUPAC Name |
4-ethynyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNHMXYMKWHUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623679 |
Source


|
| Record name | 4-Ethynyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111600-89-6 |
Source


|
| Record name | 4-Ethynyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

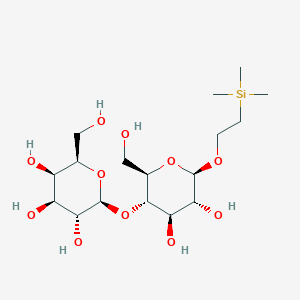
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
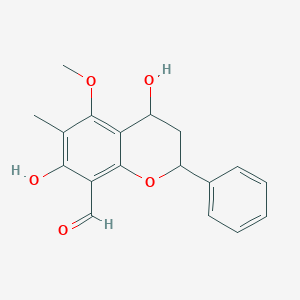
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
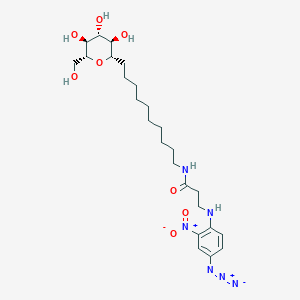
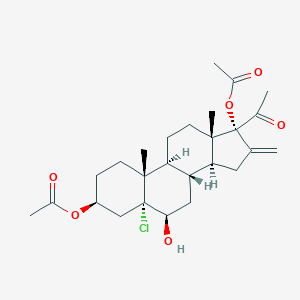
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
